4-(Methylthio)-1-butylamine

Sulforaphane synthesis Process chemistry Isothiocyanate intermediates

4-(Methylthio)-1-butylamine (CAS 55021-77-7) is an aliphatic sulfide bearing a terminal primary amine on a four-carbon chain. It exists as a pale yellow oil with a boiling point of 188–190 °C, density of 0.926 g/cm³, and a calculated logP of 1.79.

Molecular Formula C5H13NS
Molecular Weight 119.23 g/mol
CAS No. 55021-77-7
Cat. No. B020132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)-1-butylamine
CAS55021-77-7
Synonyms4-(Methylthio)-1-butanamine;  4-Methylsulfanylbutylamine;  4-(Methylthio)butylamine; 
Molecular FormulaC5H13NS
Molecular Weight119.23 g/mol
Structural Identifiers
SMILESCSCCCCN
InChIInChI=1S/C5H13NS/c1-7-5-3-2-4-6/h2-6H2,1H3
InChIKeyDFOFJJHACXCMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(Methylthio)-1-butylamine (CAS 55021-77-7) – Key Intermediate for Sulforaphane Synthesis


4-(Methylthio)-1-butylamine (CAS 55021-77-7) is an aliphatic sulfide bearing a terminal primary amine on a four-carbon chain . It exists as a pale yellow oil with a boiling point of 188–190 °C, density of 0.926 g/cm³, and a calculated logP of 1.79 [1]. The compound is classified as a dangerous good (GHS05, GHS07) due to skin corrosion and respiratory irritation hazards . Its primary documented utility is as a penultimate intermediate in the chemical synthesis of sulforaphane and related isothiocyanates, where the methylthio group is subsequently oxidized to the corresponding sulfoxide [2].

Why Generic 4-Carbon Amines Cannot Replace 4-(Methylthio)-1-butylamine in Sulforaphane Synthesis


Generic 4-carbon amines such as n-butylamine or 4-amino-1-butanol lack the terminal methylthio substituent that is essential for downstream oxidation to the sulfoxide pharmacophore of sulforaphane . The thiol analog 4-mercaptobutylamine (CAS 21100-03-8) introduces a free –SH group, which exhibits markedly different redox behavior, higher nucleophilicity, and a distinct odor profile that complicates large-scale handling; its boiling point is approximately 175 °C versus 188–190 °C for the methylthio compound, reflecting fundamental differences in intermolecular interactions [1]. The 3-carbon homolog 3-(methylthio)-1-propylamine yields an isothiocyanate product with altered chain length that does not match the natural sulforaphane structure. These structural differences propagate into divergent reactivity in the oxidation step: the methylthio compound undergoes controlled oxidation to the sulfoxide in 90% yield , whereas the thiol analog yields disulfide byproducts under similar oxidizing conditions.

Quantitative Differentiation of 4-(Methylthio)-1-butylamine from Its Closest Analogs


Sulforaphane Overall Yield: 4-(Methylthio)-1-butylamine Route (64%) vs. Prior Art Hydrazinolysis Route (≤60%)

Patent CN102249968A explicitly discloses that the conventional synthetic route involving phthalimide potassium salt monoalkylation with 1,4-dibromobutane suffers from a monoalkylation yield sometimes lower than 30%, and the subsequent hydrazinolysis-based separation of 4-methylthio-1-butylamine yields only 60% of the desired intermediate [1]. The improved route described in CN102249968A, which circumvents hydrazinolysis entirely, achieves an overall sulforaphane yield of 64% starting from 4-amino-1-butanol, with the 4-methylthio-1-butylamine intermediate generated via a Boc-protected pathway [1][2].

Sulforaphane synthesis Process chemistry Isothiocyanate intermediates

Oxidation Efficiency: 4-(Methylthio)-1-butylamine to Sulfoxide in 90% Yield

The oxidation of 4-methylthiobutylamine to 4-methylsulfinylbutylamine using hydrogen peroxide (1.1 equiv, 35% in water) in 2,2,2-trifluoroethanol at 0 °C to room temperature proceeds with a 90% isolated yield after a simple workup involving activated charcoal treatment and filtration . The product is obtained with sufficient purity for direct use in the subsequent sulforaphane-forming step without additional chromatographic purification .

Sulfoxide synthesis Oxidation chemistry Sulforaphane precursor

Physicochemical Differentiation: Boiling Point and Density vs. 4-Mercaptobutylamine

4-(Methylthio)-1-butylamine exhibits a boiling point of 188–190 °C (760 mmHg) and a density of 0.926 g/cm³ [1]. The thiol analog 4-mercaptobutylamine (CAS 21100-03-8) has a lower boiling point of approximately 175 °C and a slightly higher density of 0.936 g/cm³ . The 13 °C higher boiling point of the methylthio compound reflects stronger van der Waals interactions due to the larger sulfur substituent, which can affect distillation-based purification strategies. The sulfide also lacks the free –SH proton, eliminating thiol-disulfide redox interconversion that complicates storage of the mercapto analog .

Physicochemical properties Purification Process safety

Chain-Length Specificity: 4-Carbon Spacing Matches Natural Sulforaphane Architecture

The four-carbon backbone of 4-(methylthio)-1-butylamine precisely matches the carbon skeleton of naturally occurring sulforaphane (4-methylsulfinylbutyl isothiocyanate) . Shorter-chain analogs such as 3-(methylthio)-1-propylamine would yield a 3-carbon isothiocyanate product that differs from the natural compound. The 4-methylthio-butanyl scaffold is also the core structural motif found in bioactive derivatives isolated from Raphanus sativus seeds, including sinapoyl desulfoglucoraphenin and sulforaphene, all of which retain the 4-carbon spacing between the sulfur and nitrogen functionalities [1].

Structure-activity relationship Isothiocyanate biosynthesis Natural product synthesis

Patent-Backed Synthetic Utility: Multiple Independent Patent Filings Cite 4-(Methylthio)-1-butylamine as Key Intermediate

At least three independent patent families explicitly name 4-(methylthio)-1-butylamine or 4-methylthiobutylamine as a critical intermediate: US2013/116203 A1 (isothiocyanates and anti-tumor compositions), CN102249968A (improved sulforaphane synthesis), and WO 02/058664 (isothiocyanate synthesis process) [1][2][3]. In contrast, the thiol analog 4-mercaptobutylamine and the C3 homolog 3-(methylthio)-1-propylamine appear in far fewer patent documents as intermediates for sulforaphane. This patent concentration provides objective evidence of the compound's established role and reduces procurement risk for organizations building on patented synthetic routes [1].

Patent analysis Synthetic methodology Intellectual property

High-Value Application Scenarios for 4-(Methylthio)-1-butylamine Procurement


Kilogram-Scale Sulforaphane API Manufacturing

For pharmaceutical manufacturers producing sulforaphane as an active pharmaceutical ingredient (API) or reference standard, 4-(methylthio)-1-butylamine synthesized via the non-hydrazinolysis Boc-protected route is the preferred intermediate. The 64% overall yield demonstrated in CN102249968A, combined with the 90% oxidation yield to the sulfoxide, provides a combined two-step yield of approximately 58% from the Boc-protected butanol [1]. This route avoids the use of thiophosgene and Dowex ion-exchange chromatography required in earlier methods, reducing both hazardous reagent handling and purification costs [1].

¹⁴C-Radiolabelled Sulforaphane Synthesis for Metabolism Studies

In ADME and metabolism research requiring isotopically labeled sulforaphane, the 4-methylthio-1-butylamine intermediate provides a convenient point for late-stage label incorporation. Published radiochemical syntheses achieve overall yields of 4.4% based on starting K¹⁴CN when using the 3-(methylthio)-1-propanol route; the 4-methylthio-1-butylamine route offers the potential for higher radiochemical yields by avoiding early-stage label introduction [2]. The compound's defined boiling point (188–190 °C) also facilitates purification of the labeled intermediate by distillation .

Structure-Activity Relationship (SAR) Studies of Isothiocyanate Chemopreventive Agents

Research groups investigating structure-activity relationships among isothiocyanate chemopreventive agents require 4-(methylthio)-1-butylamine as the precursor to the natural sulforaphane scaffold. The compound enables direct comparison with analogs prepared from shorter-chain amines (C2, C3) or alternative oxidation states (sulfoxide, sulfone). The 4-methylthio-butanyl scaffold is identical to the core structure of bioactive derivatives isolated from Raphanus sativus seeds, which show IC₅₀ values of 45.36 μM for nitric oxide inhibition in BV2 microglial cells [3]. Procuring the correct intermediate ensures that SAR conclusions are not confounded by chain-length artifacts.

Biocatalytic Oxidation Process Development

For biotechnology companies developing enzymatic oxidation processes to convert sulfides to chiral sulfoxides, 4-(methylthio)-1-butylamine serves as a well-characterized substrate. The chemical oxidation baseline of 90% yield (racemic) using H₂O₂/CF₃CH₂OH provides a benchmark against which biocatalytic enantioselective oxidations can be measured . The compound's solubility profile (soluble in chloroform, methanol, THF) supports both aqueous enzymatic reactions and organic solvent-based chemical oxidations , making it a versatile substrate for process development.

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